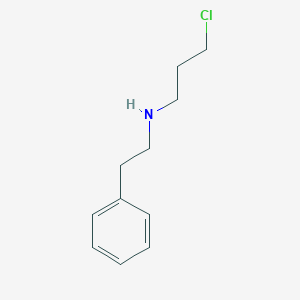
N-(3-Chloropropyl)phenylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloropropyl)phenylethylamine, also known as CPPE, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic applications. CPPE is a derivative of phenylethylamine, which is a naturally occurring neurotransmitter in the human brain. CPPE has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further research.
Mecanismo De Acción
N-(3-Chloropropyl)phenylethylamine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. The exact mechanism of action of N-(3-Chloropropyl)phenylethylamine is not fully understood, but it is believed to modulate the activity of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-Chloropropyl)phenylethylamine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in mood regulation. N-(3-Chloropropyl)phenylethylamine has also been found to enhance cognitive function, improve memory, and reduce anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Chloropropyl)phenylethylamine is a promising candidate for further research due to its potential therapeutic applications. However, there are some limitations to its use in lab experiments. N-(3-Chloropropyl)phenylethylamine is a psychoactive substance that can have variable effects depending on the dosage and individual response. It is also a controlled substance that requires special permits and protocols for handling and storage.
Direcciones Futuras
There are several future directions for research on N-(3-Chloropropyl)phenylethylamine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-Chloropropyl)phenylethylamine has been found to have neuroprotective properties, which make it a promising candidate for further research in this area. Another area of interest is its potential use as a cognitive enhancer. N-(3-Chloropropyl)phenylethylamine has been found to improve memory and cognitive function, which make it a potential treatment for cognitive impairments. Further research is needed to fully understand the mechanism of action of N-(3-Chloropropyl)phenylethylamine and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(3-Chloropropyl)phenylethylamine has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further research. N-(3-Chloropropyl)phenylethylamine has been studied for its potential use as an antidepressant, anxiolytic, and cognitive enhancer. It has also been found to have neuroprotective properties, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
110970-01-9 |
|---|---|
Nombre del producto |
N-(3-Chloropropyl)phenylethylamine |
Fórmula molecular |
C11H16ClN |
Peso molecular |
197.7 g/mol |
Nombre IUPAC |
3-chloro-N-(2-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C11H16ClN/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
Clave InChI |
RTSLIXBWXGFKKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCCCCl |
SMILES canónico |
C1=CC=C(C=C1)CCNCCCCl |
Sinónimos |
CPPEA N-(3-chloropropyl)phenylethylamine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




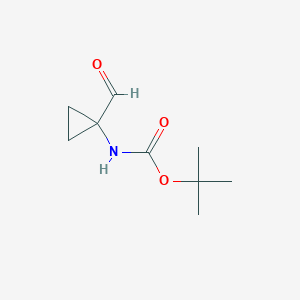
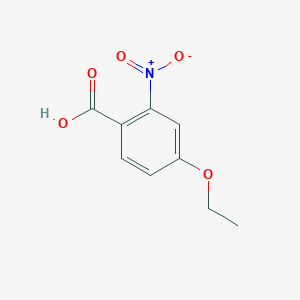




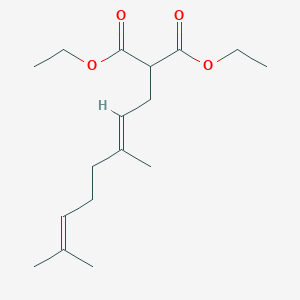



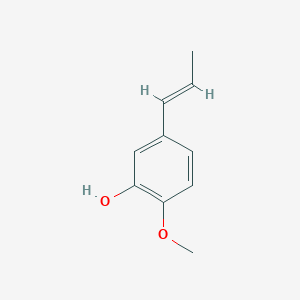
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)